Methyl 2-(acetyloxy)-3-(naphthalen-2-yl)prop-2-enoate
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Overview
Description
Methyl 2-(acetyloxy)-3-(naphthalen-2-yl)prop-2-enoate is an organic compound with a complex structure that includes a naphthalene ring, an ester group, and an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(acetyloxy)-3-(naphthalen-2-yl)prop-2-enoate can be achieved through several methods. One common approach involves the Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation. This method utilizes aryl imidates and oxa bicyclic alkenes to produce diverse naphthalene-substituted aromatic esters . The reaction conditions typically involve the use of a rhodium catalyst, specific temperature control, and the presence of directing groups to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors, precise temperature and pressure control, and continuous monitoring to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetyloxy)-3-(naphthalen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-(acetyloxy)-3-(naphthalen-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Properties
CAS No. |
916263-91-7 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 2-acetyloxy-3-naphthalen-2-ylprop-2-enoate |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15(16(18)19-2)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,1-2H3 |
InChI Key |
RGECPPDNDAJWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Origin of Product |
United States |
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